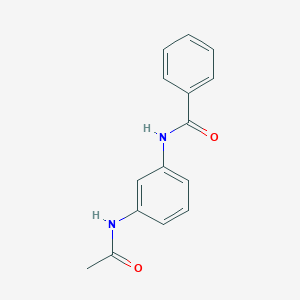![molecular formula C18H20F3NO3S B5607456 2-(Ethylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B5607456.png)
2-(Ethylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a molecular formula of C18H20F3NO3S This compound is notable for its unique structure, which includes a trifluoromethyl group and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-(ethylsulfanyl)ethanol with 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid under specific conditions to form the desired ester . The reaction conditions often require the use of catalysts and solvents to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydropyridine ring can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-(Ethylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Ethylsulfanyl)ethanol: A simpler compound with similar functional groups but lacking the complex tetrahydropyridine ring.
Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with a similar core structure but different substituents.
Uniqueness
What sets 2-(Ethylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-ethylsulfanylethyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO3S/c1-3-26-9-8-25-17(24)16-11(2)22-15(23)10-13(16)12-6-4-5-7-14(12)18(19,20)21/h4-7,13H,3,8-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSIYJHTWHLUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3S,4R)-1-(dimethylsulfamoyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B5607373.png)
![2-[1-(4-methoxy-3-methylbenzyl)-4-(2-pyridinylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5607376.png)
![N-[(3S,4R)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5607395.png)
![3-ethyl-6-[(3aR*,4R*,7S*,7aS*)-octahydro-2H-4,7-methanoisoindol-2-ylcarbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5607398.png)
![2-Methyl-4-[4-[[methyl(oxan-2-ylmethyl)amino]methyl]phenyl]butan-2-ol](/img/structure/B5607403.png)
![1-(2-methoxyphenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-2-piperazinone](/img/structure/B5607411.png)

![5-acetyl-1'-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5607427.png)
![4-[(2,2-dimethoxyethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5607429.png)
![N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5607434.png)
![3-isopropyl-N-[3-(4-methoxyphenyl)-1-methylpropyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5607435.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5607451.png)
![N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5607462.png)
